

Basic Brown 4 vs Basic Brown 1 (Bismarck Brown Y) chemical differences

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Basic Brown 4*

Cat. No.: *B12351271*

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Distinctions Between C.I. **Basic Brown 4** and C.I. Basic Brown 1

Introduction: A Tale of Two Browns

First described in 1863 by German chemist Carl Alexander von Martius, Bismarck Brown was one of the earliest synthetic azo dyes, a foundational discovery in industrial chemistry.^[1] Named in honor of German Chancellor Otto von Bismarck, this dye quickly found utility in histology for staining tissues and in various industrial applications.^{[1][2]} However, "Bismarck Brown" is not a single chemical entity. It primarily refers to two closely related but chemically distinct compounds: Basic Brown 1 (C.I. 21000), also known as Bismarck Brown Y or Vesuvine, and **Basic Brown 4** (C.I. 21010), often called Bismarck Brown R.^{[1][3][4]}

While both are cationic, bis-azo dyes used in similar fields, their subtle structural differences, stemming from different synthesis precursors, lead to distinct properties and application nuances. This guide provides a detailed chemical comparison for researchers, scientists, and drug development professionals who rely on these dyes for precise and reproducible results.

Core Chemical Identity and Structural Analysis

The fundamental difference between Basic Brown 1 and **Basic Brown 4** lies in the methylation of the aromatic rings. Basic Brown 1 is synthesized from m-phenylenediamine, whereas **Basic Brown 4** is synthesized from 2,4-toluenediamine (4-methyl-1,3-phenylenediamine), introducing methyl groups that alter its stereochemistry and electronic properties.^{[1][5]}

Basic Brown 1 (Bismarck Brown Y)

Basic Brown 1 is an archetypal bis-azo dye. Its structure features a central phenyl ring connected via two azo (-N=N-) linkages to two 2,4-diaminophenyl groups.^[6] It is important to note that commercial preparations are often mixtures of closely related compounds and oligomers.^{[1][7]}

- C.I. Name: Basic Brown 1
- C.I. Number: 21000^{[1][8]}
- Common Names: Bismarck Brown Y, Vesuvine, Manchester Brown^{[1][8][9]}
- CAS Number: 10114-58-6 (dihydrochloride)^[7]
- Chemical Formula: C₁₈H₁₈N₈ (base)^[6]
- Molecular Weight: 346.39 g/mol (base)^[10]
- IUPAC Name: 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine^[6]

Caption: Chemical structure of Basic Brown 1 (base).

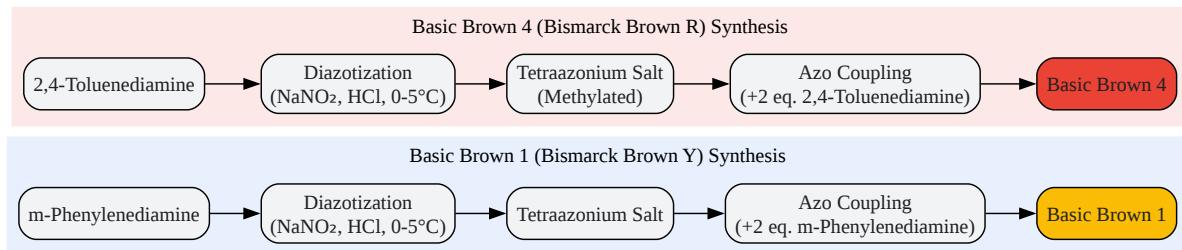
Basic Brown 4 (Bismarck Brown R)

Basic Brown 4 incorporates methyl groups onto its aromatic framework. The synthesis uses 2,4-toluenediamine as both the diazo component and the coupling agent.^[5] This results in a structure with a central 4-methyl-1,3-phenylene core linked to two 2,4-diamino-5-methylphenyl groups. The addition of these electron-donating methyl groups shifts the absorption spectrum, resulting in a noticeably redder-brown hue compared to Basic Brown 1.^[4]

- C.I. Name: **Basic Brown 4**
- C.I. Number: 21010^{[3][11]}
- Common Names: Bismarck Brown R^{[3][12]}
- CAS Number: 8005-78-5^{[3][11]}

- Chemical Formula: $C_{21}H_{24}N_8$ (base)[11][12]
- Molecular Weight: 388.47 g/mol (base)[11][12]
- IUPAC Name: 4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine[3]

Caption: Chemical structure of **Basic Brown 4** (base).


Comparative Data Summary

A direct comparison highlights the key differences originating from the addition of three methyl groups to the Basic Brown 1 backbone.

Property	Basic Brown 1 (Bismarck Brown Y)	Basic Brown 4 (Bismarck Brown R)
C.I. Number	21000[1]	21010[3]
Precursor	m-Phenylenediamine[1][7]	2,4-Toluenediamine[5]
Molecular Formula	$C_{18}H_{18}N_8$ (base)[6]	$C_{21}H_{24}N_8$ (base)[11]
Molecular Weight	346.39 g/mol (base)[10]	388.47 g/mol (base)[12]
Appearance	Yellowish-Brown Powder[10]	Reddish-Brown Powder[11]
Key Structural Feature	Unsubstituted Phenylenediamine Rings	Methylated Phenylenediamine Rings
Solubility (Water)	Soluble (yellow-brown solution)[10][13]	Soluble[12]
Solubility (Ethanol)	Slightly Soluble[10]	Soluble[11]

Synthesis Pathway and Mechanistic Divergence

Both dyes are synthesized via a similar pathway involving diazotization followed by azo coupling. The choice of the initial diamine is the critical diverging step that defines the final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bismarck brown Y - Wikipedia [en.wikipedia.org]
- 2. Dye Sample: Manchester Brown | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 3. Basic Brown 4 | C21H26Cl2N8 | CID 79459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bismarckbraun Y – Wikipedia [de.wikipedia.org]
- 5. US3310362A - Concentrated brown dye solution - Google Patents [patents.google.com]
- 6. C.I. Basic Brown 1 | C18H18N8 | CID 13981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. macschem.us [macschem.us]
- 8. stainsfile.com [stainsfile.com]
- 9. Bismarck_brown_Y [chemeurope.com]
- 10. worlddyeviety.com [worlddyeviety.com]
- 11. worlddyeviety.com [worlddyeviety.com]

- 12. sdinternational.com [sdinternational.com]
- 13. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Basic Brown 4 vs Basic Brown 1 (Bismarck Brown Y) chemical differences]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12351271#basic-brown-4-vs-basic-brown-1-bismarck-brown-y-chemical-differences]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com